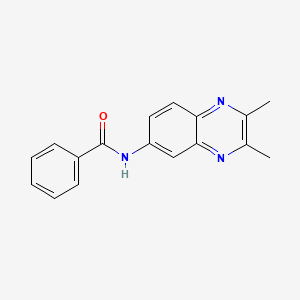

N-(2,3-Dimethylquinoxalin-6-yl)benzamide

Description

Structure

3D Structure

Properties

CAS No. |

28485-67-8 |

|---|---|

Molecular Formula |

C17H15N3O |

Molecular Weight |

277.32 g/mol |

IUPAC Name |

N-(2,3-dimethylquinoxalin-6-yl)benzamide |

InChI |

InChI=1S/C17H15N3O/c1-11-12(2)19-16-10-14(8-9-15(16)18-11)20-17(21)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,20,21) |

InChI Key |

QYHMSNBIGZGGBO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)NC(=O)C3=CC=CC=C3)C |

Origin of Product |

United States |

Synthetic Methodologies for N 2,3 Dimethylquinoxalin 6 Yl Benzamide and Analogues

Established Synthetic Routes to Quinoxaline-6-yl Amides

Traditional synthetic strategies for quinoxaline-6-yl amides typically rely on a stepwise approach, either by forming the amide bond on a pre-existing quinoxaline (B1680401) amine or by constructing the quinoxaline ring from an amide-containing precursor.

Amidation Reactions on 6-Aminoquinoxalines

The most direct route to N-(2,3-Dimethylquinoxalin-6-yl)benzamide involves the acylation of 6-amino-2,3-dimethylquinoxaline. This method is a cornerstone of amide synthesis, leveraging the nucleophilicity of the amino group to react with an activated carboxylic acid derivative.

A common and effective implementation is the Schotten-Baumann reaction, which utilizes an acyl chloride, such as benzoyl chloride, in the presence of a base. The reaction is typically performed in a two-phase system or in an aprotic solvent with a tertiary amine base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct.

Alternatively, a wide array of peptide coupling reagents can be employed to facilitate the reaction between benzoic acid and 6-amino-2,3-dimethylquinoxaline. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. This approach avoids the need to prepare the often moisture-sensitive acyl chloride.

Table 1: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Description |

|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. |

| Uronium/Guanidinium Salts | HATU, HBTU, HCTU | Forms an active ester intermediate, leading to high yields and short reaction times. |

| Phosphonium Salts | BOP, PyBOP | Similar to uronium salts, these reagents are highly efficient for amide bond formation. |

The choice of method often depends on the substrate's sensitivity, desired yield, and the scale of the reaction.

Multi-Step Approaches from Precursors

An alternative to direct amidation is the construction of the quinoxaline ring system from precursors that already contain the required amide functionality. The quintessential method for quinoxaline synthesis is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.

In this retro-synthetic approach, the target molecule can be disconnected to reveal 4-benzamido-1,2-phenylenediamine and 2,3-butanedione (B143835) (diacetyl) as the key starting materials.

Synthetic Scheme:

Preparation of the Diamine Precursor : 4-Amino-2-nitroaniline is first acylated with benzoyl chloride to form N-(4-amino-2-nitrophenyl)benzamide.

Reduction : The nitro group of the resulting compound is then reduced to an amine, typically using a reducing agent like tin(II) chloride (SnCl₂) or through catalytic hydrogenation, to yield 4-benzamido-1,2-phenylenediamine.

Cyclocondensation : The final step involves the acid-catalyzed condensation of 4-benzamido-1,2-phenylenediamine with 2,3-butanedione. This reaction proceeds via the formation of a diimine intermediate, which then cyclizes and oxidizes (often by air) to form the aromatic quinoxaline ring of this compound.

This multi-step approach is highly versatile and allows for the introduction of various substituents on both the diamine and dicarbonyl precursors, enabling the synthesis of a wide range of analogues.

Novel and Efficient Synthetic Strategies for Benzamide (B126) Derivatives

Recent advancements in organic synthesis have focused on developing more atom-economical, environmentally friendly, and efficient methods for constructing amide bonds and complex molecules.

One-Pot Synthetic Procedures

Another relevant approach is the one-pot synthesis of N-arylpyrazoles from aryl halides, which involves the in-situ generation of an aryl nucleophile that reacts with an azo compound, followed by cyclization with a dicarbonyl equivalent. This highlights the potential for developing convergent one-pot strategies that build the N-aryl amide linkage and the heterocyclic core concurrently.

Modern Amide Bond Formation Methodologies

The field of amide bond formation is continually evolving beyond classical coupling reagents. Modern methods often focus on catalytic processes and direct amidation reactions that avoid stoichiometric activating agents.

Key modern methodologies include:

Catalytic Direct Amidation : Lewis acid catalysts, such as those based on boron or zirconium, have been shown to facilitate the direct condensation of carboxylic acids and amines by activating the carboxylic acid. These methods can sometimes be performed without protecting groups, offering a more streamlined synthesis.

Aerobic Oxidative Coupling : Some protocols utilize visible-light-promoted, iridium-catalyzed aerobic reactions to synthesize amides from tertiary amines and carboxylic acids.

Friedel-Crafts Carboxamidation : A direct method for preparing benzamides involves the reaction of arenes with reagents like cyanoguanidine in a superacid medium. This approach forms the C-N bond through an electrophilic aromatic substitution mechanism.

Ultrasonic Irradiation : The use of ultrasound has been shown to accelerate the direct condensation of benzoic acids and amines in the presence of a heterogeneous catalyst, offering a green and rapid synthesis pathway.

These contemporary approaches aim to improve the sustainability and efficiency of amide synthesis, reducing waste and often proceeding under milder conditions than traditional methods.

Functionalization and Derivatization of the Quinoxaline and Benzamide Moieties

The modular nature of this compound allows for extensive functionalization on either the quinoxaline core or the benzamide ring, enabling the fine-tuning of its chemical properties.

Functionalization of the Quinoxaline Moiety: The quinoxaline ring is amenable to various modifications. Direct C-H functionalization has emerged as a powerful tool for derivatizing heterocycles, and methods for quinoxalin-2(1H)-ones have been developed using heterogeneous catalysis, which could potentially be adapted. The methyl groups at the 2- and 3-positions can also be functionalized, for example, through condensation reactions with aldehydes. Furthermore, the benzene (B151609) portion of the quinoxaline ring can undergo electrophilic substitution, although the directing effects of the fused pyrazine (B50134) ring and the existing substituents must be considered. Synthesizing analogues with different substituents on the quinoxaline ring can also be achieved by starting with appropriately substituted o-phenylenediamines in the cyclocondensation step.

Derivatization of the Benzamide Moiety: The benzamide portion of the molecule offers numerous opportunities for derivatization.

Aromatic Substitution : The phenyl ring can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation/alkylation) to introduce a wide variety of functional groups. The position of substitution will be directed by the amide group, which is typically meta-directing.

Synthesis of Analogues : A straightforward method for creating diversity is to use different substituted benzoyl chlorides or benzoic acids in the amidation step. This allows for the systematic exploration of electronic and steric effects of substituents on the benzamide ring.

N-Alkylation/Arylation : While the amide N-H is relatively unreactive, it can be deprotonated with a strong base and subsequently alkylated, although this is less common for secondary benzamides.

These derivatization strategies are crucial for developing structure-activity relationships in medicinal chemistry and for creating novel materials with tailored properties.

Substitutions on the Quinoxaline Ring System

The quinoxaline core is a privileged scaffold in medicinal chemistry, and substitutions on this ring system are a key strategy for modulating the biological activity of this compound analogues. nih.gov A common precursor for these syntheses is a substituted o-phenylenediamine (B120857) which undergoes a condensation reaction with a 1,2-dicarbonyl compound. For the parent compound, 4,5-dimethyl-1,2-phenylenediamine would be condensed with glyoxal. To create analogues with different substituents at the 2 and 3 positions, various α-dicarbonyl compounds can be employed. sapub.org

A versatile and widely used method for introducing a variety of substituents at the 2 and 3-positions of the quinoxaline ring starts with a pre-functionalized quinoxaline, such as 2,3-dichloroquinoxaline. This intermediate serves as a key building block for nucleophilic substitution reactions. ptfarm.pl For analogues of this compound, a similar strategy can be envisioned starting from 2,3-dichloro-6-nitroquinoxaline. The nitro group can be reduced to an amine, which is then acylated to form the benzamide, followed by substitution of the chlorine atoms.

One effective approach for creating 2,3-disubstituted 6-aminoquinoxaline (B194958) derivatives involves a regioselective two-step reaction sequence. koreascience.kr This method utilizes 2,3-dichloro-6-aminoquinoxaline as the starting material. The synthesis plan allows for the sequential introduction of different groups at the C-2 and C-3 positions. For instance, a regioselective alkoxylation can be performed at the C-2 position, followed by a palladium-catalyzed Sonogashira coupling reaction to introduce a different substituent at the C-3 position. koreascience.kr Microwave irradiation has been shown to be a powerful tool for accelerating these types of reactions. koreascience.kr

Another strategy for generating diversity on the quinoxaline ring is the condensation of 1,6-disubstituted-hexan-1,3,4,6-tetraones with o-phenylenediamines. nih.gov This method allows for the synthesis of 2,3-bifunctionalized quinoxalines with ketonic arms, which can be further modified. nih.gov

The following table summarizes various synthetic routes to introduce substituents on the quinoxaline ring system, providing a pathway to a diverse library of analogues.

| Starting Material | Reagents and Conditions | Resulting Substitution Pattern | Reference |

| Substituted o-phenylenediamine | α-Dicarbonyl compound | Substituents at 2- and 3-positions | sapub.org |

| 2,3-Dichloro-6-aminoquinoxaline | 1. Alcohol/NaH (for alkoxylation at C-2) 2. Alkyne, Pd(OAc)₂, CuI, PPh₃, Et₃N, MW (for Sonogashira coupling at C-3) | Diverse substituents at 2- and 3-positions | koreascience.kr |

| 2,3-Dichloroquinoxaline | Arylthiosemicarbazone, ethanol, reflux | Thiazolo[4,5-b]quinoxaline derivatives | ptfarm.pl |

| 1,6-Disubstituted-hexan-1,3,4,6-tetraones | o-Phenylenediamine | 2,3-bifunctionalized quinoxalines | nih.gov |

Modifications of the Benzamide Moiety

Modifications to the benzamide moiety of this compound are typically achieved by synthesizing analogues with different substituents on the benzoyl group or by altering the amide linkage itself. This is generally accomplished by coupling 2,3-dimethylquinoxalin-6-amine (B1295510) with a variety of substituted benzoyl chlorides or benzoic acids.

The synthesis of N-substituted benzamide derivatives often involves the reaction of an amine with an acyl chloride in the presence of a base. nih.gov In the context of the target compound and its analogues, 2,3-disubstituted-6-aminoquinoxalines are key intermediates. nih.gov These can be reacted with a range of benzoyl chlorides to introduce different substituents on the phenyl ring of the benzamide moiety.

For example, a library of compounds can be generated by reacting 2,3-substituted-6-aminoquinoxaline analogues with various acyl chlorides (R-COCl) in a suitable solvent like dichloromethane (B109758) (DCM). nih.gov This allows for the exploration of a wide range of electronic and steric effects of the substituents on the benzamide part.

Furthermore, modifications can extend to replacing the benzamide group with other functionalities. For instance, the 6-amino group of the quinoxaline can be reacted with isocyanates to form ureas, or with sulfonyl chlorides to produce sulfonamides. nih.gov The synthesis of quinoxalinylthiourea analogues has also been reported through the reaction of the aminoquinoxaline with isothiocyanates. nih.gov

The following table outlines synthetic approaches for modifying the benzamide moiety and related functionalities at the 6-position of the quinoxaline ring.

| Quinoxaline Precursor | Reagent | Resulting Moiety at 6-Position | Reference |

| 2,3-Disubstituted-6-aminoquinoxaline | Substituted Benzoyl Chloride (R-COCl) | N-(Quinoxalin-6-yl)benzamide with substitutions on the benzoyl ring | nih.gov |

| 2,3-Disubstituted-6-aminoquinoxaline | Phenylisocyanate (PhNCO) | Phenylurea | nih.gov |

| 2,3-Disubstituted-6-aminoquinoxaline | Toluenesulfonyl Chloride (TsCl) | Tolylsulfonamide | nih.gov |

| 2,3-Disubstituted-6-aminoquinoxaline | Isothiocyanate (R-NCS) | Thiourea (B124793) | nih.gov |

| 2-Quinoxalinecarboxylic acid | Substituted Aniline, T3P, Et3N | N-Aryl quinoxaline-2-carboxamide | nih.gov |

Biological Activities and Pharmacological Potential of N 2,3 Dimethylquinoxalin 6 Yl Benzamide Derivatives

Antimicrobial Efficacy Investigations

While specific studies on the antimicrobial effects of N-(2,3-Dimethylquinoxalin-6-yl)benzamide were not identified, the broader family of quinoxaline (B1680401) derivatives has shown promise in this area.

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains

Various quinoxaline derivatives have been synthesized and evaluated for their antibacterial properties. nih.gov For instance, a study on symmetrically 2,3-disubstituted quinoxalines demonstrated significant activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and the Gram-negative bacterium Escherichia coli. nih.gov In one study, compounds 2d and 3c were particularly effective against Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 8 μg/mL. nih.gov The same study also found that compounds 2d, 3c, 4, and 6a showed notable activity against Bacillus subtilis, with an MIC of 16 μg/mL. nih.gov

Table 1: Antibacterial Activity of Selected Quinoxaline Derivatives

| Compound | Test Organism | MIC (μg/mL) |

|---|---|---|

| 2d | Escherichia coli | 8 |

| Bacillus subtilis | 16 | |

| 3c | Escherichia coli | 8 |

| Bacillus subtilis | 16 | |

| 4 | Bacillus subtilis | 16 |

| 6a | Bacillus subtilis | 16 |

Data sourced from a study on symmetrically 2,3-disubstituted quinoxalines. nih.gov

Antifungal Activity Profiles (e.g., Candida krusei, Candida parapsilosis)

The antifungal potential of quinoxaline derivatives has also been a subject of investigation. Research into symmetrically and asymmetrically 2,3-disubstituted quinoxalines revealed that some of these compounds exhibit considerable antifungal activity. nih.gov Specifically, compounds 6a, 6b, and a pentacyclic compound 10 were effective against Candida albicans and Aspergillus flavus. nih.gov The pentacyclic compound 10, in particular, showed the highest antifungal activity against both fungal strains with a Minimum Inhibitory Concentration (MIC) of 16 μg/mL. nih.gov While these findings are for different quinoxaline structures, they suggest that the quinoxaline scaffold could be a promising starting point for the development of new antifungal agents active against various Candida species.

Anticancer and Antitumor Research

The anticancer properties of quinoxaline derivatives are a significant area of research, with many studies focusing on their cytotoxicity, ability to induce apoptosis, and inhibition of key enzymes involved in cancer progression.

In Vitro Cytotoxicity Studies on Various Cancer Cell Lines

Numerous novel quinoxaline derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines. For example, new series of 3-methylquinoxaline-based derivatives have been synthesized and shown to have significant antiproliferative effects. rsc.org In one such study, compounds 15b and 17b were effective against human breast cancer (MCF-7) and liver cancer (HepG-2) cell lines, with IC50 values ranging from 2.3 to 5.8 μM. rsc.org Another study on bis( rsc.orgnih.govnanobioletters.comtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives found that compounds 23a, 23i, 23j, 23l, and 23n had high antiproliferative activities against both HepG2 and MCF-7 cell lines, with IC50 values between 6.4 and 19.4 µM. nih.gov

Table 2: In Vitro Cytotoxicity of Selected Quinoxaline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 15b | MCF-7 | 2.3 |

| HepG-2 | 4.5 | |

| 17b | MCF-7 | 3.1 |

| HepG-2 | 5.8 | |

| 23j | HepG-2 | 6.4 |

| MCF-7 | 8.2 |

IC50 values represent the concentration of the compound that inhibits 50% of cell growth. rsc.orgnih.gov

Apoptosis Induction Mechanisms

Several studies have delved into the mechanisms by which quinoxaline derivatives induce cancer cell death, with apoptosis being a key pathway. For instance, compound 25d, a rsc.orgnih.govnanobioletters.comtriazolo[4,3-a]quinoxaline derivative, was found to induce apoptosis in HepG2 cells and arrest the cell cycle in the G2/M phase. nih.gov This compound also led to a significant 3.8-fold increase in the BAX/Bcl-2 ratio and elevated levels of caspase-3 (1.8-fold) and caspase-9 (1.9-fold) compared to control cells. nih.gov Similarly, compound 17b was shown to upregulate the levels of caspase-3 and caspase-9 and improve the Bax/Bcl-2 ratio by more than 10-fold, indicating a strong pro-apoptotic effect. rsc.org Another promising compound, 23j, induced apoptosis in 40.12% of HepG2 cells and significantly increased the levels of caspase-3, caspase-9, and BAX, while decreasing the level of the anti-apoptotic protein Bcl-2. nih.gov

Inhibition of Specific Kinases (e.g., VEGFR-2)

A primary mechanism for the anticancer activity of many quinoxaline derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis. rsc.orgrsc.orgnih.govnih.govresearchgate.net Numerous studies have identified potent quinoxaline-based VEGFR-2 inhibitors. For example, compound 17b was found to be a highly potent VEGFR-2 inhibitor with an IC50 of 2.7 nM. rsc.org In another study, compounds 25d, 25e, 25i, and 27e showed prominent inhibition of VEGFR-2, with IC50 values ranging from 3.4 to 6.8 nM. nih.gov Furthermore, a series of bis( rsc.orgnih.govnanobioletters.comtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives also demonstrated high VEGFR-2 inhibitory activities, with compounds 23a, 23d, 23h, 23i, 23j, 23l, 23m, and 23n having IC50 values in the range of 3.7 to 11.8 nM. nih.gov

Table 3: VEGFR-2 Inhibitory Activity of Selected Quinoxaline Derivatives

| Compound | VEGFR-2 IC50 (nM) |

|---|---|

| 17b | 2.7 |

| 25d | 3.4 |

| 23j | 3.7 |

| 14c | 4.8 |

| 15d | 5.4 |

| 23l | 5.8 |

| 25e | 6.8 |

IC50 values represent the concentration of the compound that inhibits 50% of the enzyme's activity. rsc.orgnih.govnih.govresearchgate.net

Exploration of Other Therapeutic Applications

The structural motifs of quinoxaline and benzamide (B126) are present in numerous compounds with diverse biological activities. This section delves into the potential therapeutic applications of derivatives, drawing parallels from studies on compounds sharing these core structures.

Anti-parasitic and Antimalarial Properties

Quinoxaline derivatives have demonstrated significant potential as agents against various parasitic diseases, including schistosomiasis and malaria. nih.govnih.govresearchgate.net Research into the anti-schistosomal activity of quinoxaline-containing compounds has identified several derivatives with potent effects against Schistosoma mansoni. nih.govnih.govresearchgate.net For instance, a screening of the Medicines for Malaria Venture (MMV) Malaria Box identified a dianilinoquinoxaline derivative as a promising lead compound against S. mansoni. nih.govresearchgate.net Subsequent studies have explored analogs of this compound, revealing that certain N,N'-diarylquinoxaline-2,3-diamine derivatives exhibit significant in vitro activity against both the larval (schistosomula) and adult stages of the parasite. nih.gov

The antiplasmodial activity of compounds featuring a benzamide moiety, particularly benzimidazole (B57391) derivatives, has also been an area of active research. nih.govmalariaworld.org Studies have shown that certain benzimidazole derivatives can inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov The structure-activity relationship of these compounds indicates that the nature and position of substituents on the benzimidazole and benzamide rings play a crucial role in their antiplasmodial efficacy. nih.govmalariaworld.org

While direct evidence for the anti-parasitic or antimalarial properties of this compound is not currently available, the known activities of related quinoxaline and benzamide derivatives suggest that this class of compounds could warrant investigation for these applications.

Enzyme Modulation (e.g., Glucokinase Activation, FtsZ Inhibition)

The benzamide scaffold is a key feature in a variety of enzyme modulators, including glucokinase activators and FtsZ inhibitors.

Glucokinase Activation: Glucokinase (GK) is a critical enzyme in glucose homeostasis, and its activation is a therapeutic strategy for type 2 diabetes. nih.govijprajournal.comekb.eg Several classes of benzamide derivatives have been identified as allosteric activators of glucokinase. nih.govresearchgate.netnih.gov For example, N-thiazol-2-yl benzamide derivatives have been shown to enhance the catalytic activity of human glucokinase. researchgate.netnih.gov The interaction of these compounds with the enzyme is typically at an allosteric site, leading to an increase in its affinity for glucose. ekb.egresearchgate.net Computational and in vitro studies have helped to elucidate the structural requirements for potent glucokinase activation by these benzamide-containing molecules. nih.gov

FtsZ Inhibition: The filamentous temperature-sensitive protein Z (FtsZ) is an essential bacterial cell division protein and a promising target for new antibacterial agents. nih.govnih.gov Benzamide-based compounds have emerged as a significant class of FtsZ inhibitors. nih.govmdpi.comunimi.itmdpi.com These inhibitors typically bind to an interdomain cleft in the FtsZ protein, disrupting its polymerization and the formation of the Z-ring, which is essential for bacterial cell division. nih.govunimi.it The 2,6-difluorobenzamide (B103285) moiety is a common feature in many potent FtsZ inhibitors. mdpi.com Structure-activity relationship studies have explored modifications to various parts of the benzamide scaffold to optimize antibacterial activity and pharmacokinetic properties. nih.govmdpi.com

Given the established role of the benzamide moiety in modulating these enzymes, derivatives of this compound could potentially be explored for similar activities.

Potential as Ion Channel Modulators (e.g., Potassium Channel Activation)

Benzamide derivatives have been identified as modulators of various ion channels, particularly potassium channels. nih.govsrce.hrnih.govsemanticscholar.org The voltage-gated potassium channel Kv1.3, which is involved in the activation of T-lymphocytes, has been a target for benzamide-based inhibitors. srce.hrnih.gov Blockade of the Kv1.3 channel can suppress the immune response, making these compounds potentially useful in the treatment of autoimmune diseases. srce.hrnih.gov

Furthermore, N-pyridyl and pyrimidine (B1678525) benzamides have been developed as openers of KCNQ2/Q3 potassium channels, which are implicated in epilepsy. nih.gov These compounds can enhance the activity of these channels, leading to a reduction in neuronal excitability. The structure-activity relationships of these benzamide derivatives have been extensively studied to improve their potency and selectivity. nih.gov

The ability of the benzamide structure to interact with potassium channels suggests that this compound derivatives could also possess ion channel modulating properties, representing another avenue for therapeutic exploration.

Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental data for the advanced analytical characterization of the specific compound, this compound, is not publicly available.

While information exists for related structures, such as the precursor 6-Amino-2,3-dimethylquinoxaline and other benzamide or quinoxaline derivatives, the specific analytical data required to populate the requested article sections—including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography—for this compound could not be located.

Therefore, it is not possible to generate the requested article with the specified level of scientific accuracy and detail at this time.

Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Chromatographic and Other Purity Assessment Techniques

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography is a rapid, sensitive, and cost-effective analytical method frequently employed in synthetic organic chemistry to monitor the progress of a chemical reaction. This technique allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture over time.

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (typically a thin layer of adsorbent material like silica (B1680970) gel on a solid support) and a mobile phase (a solvent or solvent mixture). The separation is based on the polarity of the compounds. In the context of the synthesis of N-(2,3-Dimethylquinoxalin-6-yl)benzamide, TLC would be used to track the consumption of the initial reactants and the appearance of the product.

A small aliquot of the reaction mixture is spotted onto the TLC plate, which is then placed in a sealed chamber containing the mobile phase. As the solvent moves up the plate by capillary action, the components of the mixture travel at different rates. The retention factor (Rƒ), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a specific compound in a given TLC system. By comparing the Rƒ values of the spots in the reaction mixture to those of the pure starting materials and the expected product, a chemist can deduce the status of the reaction.

While specific experimental data for the TLC analysis of this compound is not available in the public domain, a representative data table illustrating how TLC results are typically recorded is presented below. The choice of the mobile phase, a crucial parameter, would be determined empirically to achieve optimal separation of the compounds of interest. For compounds with aromatic and amide functionalities, a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) is often a good starting point.

Table 1: Illustrative TLC Monitoring Data for the Synthesis of this compound (Note: This data is representative and not based on actual experimental results for this specific compound.)

| Time Point | Starting Material 1 (Rƒ) | Starting Material 2 (Rƒ) | Product (Rƒ) | Observations |

|---|---|---|---|---|

| 0 hr | 0.65 | 0.20 | - | Only starting materials are present. |

| 2 hr | 0.65 | 0.20 | 0.45 | A new spot corresponding to the product has appeared. Starting material spots are still intense. |

| 4 hr | 0.65 | 0.20 | 0.45 | The product spot has intensified, while the starting material spots have diminished. |

Elemental Analysis for Compositional Verification

Elemental analysis is a destructive analytical technique that provides the mass percentages of the constituent elements in a sample. This method is fundamental for verifying the elemental composition of a newly synthesized compound and, by extension, its empirical formula. For this compound, with a molecular formula of C₁₇H₁₅N₃O, elemental analysis would be used to confirm the presence and relative abundance of carbon (C), hydrogen (H), and nitrogen (N).

The analysis is typically performed using an automated elemental analyzer. A small, precisely weighed amount of the pure compound is combusted at high temperatures in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified by detectors. From these measurements, the percentages of C, H, and N in the original sample are calculated.

The experimentally determined percentages are then compared to the theoretically calculated percentages based on the compound's proposed molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, provides strong evidence for the compound's identity and purity.

Table 2: Elemental Analysis Data for this compound (C₁₇H₁₅N₃O)

| Element | Theoretical (%) | Found (%) | Difference (%) |

|---|---|---|---|

| Carbon (C) | 73.63 | Data not available | Data not available |

| Hydrogen (H) | 5.45 | Data not available | Data not available |

The successful synthesis and characterization of this compound would rely on the congruence of data from these and other analytical methods to unequivocally establish its structure and purity.

Future Directions and Emerging Research Avenues for N 2,3 Dimethylquinoxalin 6 Yl Benzamide Research

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The traditional synthesis of quinoxalines often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, a method that can require harsh conditions like high temperatures and strong acid catalysts. nih.gov Future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic routes.

Key areas for development include:

Green Chemistry Approaches: The use of greener solvents, catalysts, and reaction conditions is a major trend in chemical synthesis. nih.gov Methodologies that minimize waste, reduce energy consumption, and utilize non-toxic reagents will be crucial for the sustainable production of N-(2,3-Dimethylquinoxalin-6-yl)benzamide and its derivatives.

Catalyst Innovation: Exploring novel catalysts, such as natural polymer-based catalysts, could offer improved yields and selectivity under milder conditions. researchgate.net

Multicomponent Reactions (MCRs): Isocyanide-based multicomponent reactions (IMCRs) and other MCRs are powerful tools for rapidly generating molecular diversity from simple starting materials. researchgate.netresearchgate.net Developing MCRs for the synthesis of quinoxaline-benzamide scaffolds could significantly accelerate the drug discovery process by allowing for the efficient creation of large compound libraries. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages over traditional batch processing, including improved safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound could lead to more efficient and reproducible manufacturing processes.

Exploration of New Biological Targets and Therapeutic Indications

Quinoxaline (B1680401) derivatives are well-regarded as promising scaffolds for targeting protein kinases, which are central to cellular signaling and are often dysregulated in diseases like cancer. nih.govmsa.edu.egnih.gov Many quinoxaline-based compounds act as competitive inhibitors at the ATP-binding site of various kinases. nih.gov

Future research should aim to:

Expand Kinase Inhibition Profiles: While targets like Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Raf kinase have been explored for quinoxaline scaffolds, a systematic evaluation of this compound against a broader panel of kinases is warranted. researchgate.netnih.gov This could uncover novel targets and potential treatments for different cancer types. For instance, Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) has emerged as an attractive therapeutic target for various cancers, and optimizing benzamide (B126) derivatives has yielded selective ROR1 inhibitors. nih.gov

Investigate Non-Kinase Targets: The structural features of the quinoxaline ring allow it to interact with a variety of biological targets beyond kinases. nih.gov Research into its potential as an inhibitor of other enzyme families, such as histone deacetylases (HDACs), or as a modulator of protein-protein interactions could open up new therapeutic avenues. nih.govmdpi.com For example, some quinoxaline derivatives have been identified as inhibitors of the HDAC6 zinc finger ubiquitin-binding domain. nih.govmdpi.com

Explore Other Therapeutic Areas: Beyond oncology, the diverse biological activities reported for quinoxalines suggest potential applications in treating infectious diseases (antibacterial, antifungal, antiviral), inflammatory conditions, and neurological disorders. nih.govnih.gov Systematic screening of this compound and its analogues against targets relevant to these diseases is a promising area for future investigation.

Integration of Advanced Computational and Experimental Approaches for Drug Discovery

The integration of computational methods into the drug discovery pipeline can significantly reduce the time and cost associated with developing new medicines. nih.govmdpi.com These in silico techniques can guide the design and optimization of novel derivatives of this compound.

Key computational and experimental synergies include:

Molecular Modeling: Techniques such as molecular docking and molecular dynamics simulations can predict how this compound and its derivatives bind to specific biological targets. nih.govnih.gov This provides insights into the key interactions driving potency and selectivity, guiding the design of more effective compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of virtual compounds, helping to prioritize which derivatives to synthesize and test.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features required for biological activity. nih.gov A pharmacophore model based on active quinoxaline-benzamide compounds can be used to screen large virtual libraries for new molecules with a high probability of being active.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process. nih.govresearchgate.net This helps to identify and eliminate compounds with unfavorable pharmacokinetic or toxicity profiles, reducing late-stage failures. researchgate.net

The iterative cycle of computational prediction followed by experimental validation is a powerful strategy to accelerate the optimization of lead compounds. frontiersin.org

Investigation of Pharmacophore Hybridization and Scaffold Diversification

Modifying the core structure of this compound through pharmacophore hybridization and scaffold diversification is a proven strategy for enhancing biological activity and discovering new therapeutic properties. pharmacophorejournal.com

Future directions in this area include:

Pharmacophore Hybridization: This strategy involves combining the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. pharmacophorejournal.com For example, incorporating moieties found in other kinase inhibitors, such as diaryl urea structures similar to Sorafenib, could lead to multi-targeted agents. nih.gov Similarly, designing hybrids that integrate the quinazoline core of inhibitors like Lapatinib has been used to develop agents that can reverse multidrug resistance in cancer. nih.gov

Scaffold Diversification: Systematic modification of the quinoxaline and benzamide portions of the molecule can lead to improved potency, selectivity, and drug-like properties. This includes:

Substitution on the Benzamide Ring: Introducing various substituents on the benzamide phenyl ring can probe interactions with different sub-pockets of a target's binding site.

Modification of the Quinoxaline Core: Altering the methyl groups at the 2 and 3 positions or adding substituents to the benzene (B151609) ring of the quinoxaline system can fine-tune the electronic and steric properties of the molecule.

Amide Bond Isosteres: Replacing the central benzamide linkage with other functional groups (e.g., sulfonamide, urea, thiourea) can alter the compound's hydrogen bonding capacity and conformational flexibility, potentially leading to improved binding affinity and pharmacokinetic properties. nih.gov

By systematically exploring these avenues, researchers can unlock the full therapeutic potential of the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.